c-Fms-IN-9 -

c-Fms-IN-9

Catalog Number: EVT-8725345
CAS Number:
Molecular Formula: C21H23N7O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Fms-IN-9 involves multiple steps typically associated with organic synthesis techniques. While specific synthetic routes for c-Fms-IN-9 are not detailed in the available literature, compounds targeting receptor tyrosine kinases like c-Fms often utilize methods such as:

  1. Chemical Modification: Starting from known kinase inhibitors, structural modifications are made to enhance specificity and potency.
  2. High-Throughput Screening: Libraries of compounds are screened against the c-Fms receptor to identify potential inhibitors.
  3. Optimization: Lead compounds are further refined through iterative cycles of synthesis and biological testing to improve their efficacy and reduce off-target effects.

For example, inhibitors like imatinib have been utilized as templates for developing new compounds targeting c-Fms, emphasizing structural similarities that confer inhibitory activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of c-Fms-IN-9 is characterized by specific functional groups that interact with the active site of the c-Fms receptor. While detailed structural data for c-Fms-IN-9 is limited, compounds in this class typically feature:

  • Aromatic Rings: These provide hydrophobic interactions crucial for binding.
  • Amine Groups: Often included to enhance solubility and binding affinity.
  • Substituents: Various substituents can be present to modulate activity and selectivity.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy once sufficient quantities are synthesized .

Chemical Reactions Analysis

Reactions and Technical Details

c-Fms-IN-9 primarily engages in competitive inhibition with the c-Fms receptor by preventing its phosphorylation upon ligand binding. The following reactions are typically involved:

  1. Binding Reaction: The inhibitor binds to the ATP-binding site of the kinase domain of c-Fms, blocking substrate access.
  2. Phosphorylation Inhibition: By occupying this site, c-Fms-IN-9 prevents the phosphorylation of downstream signaling molecules that would normally be activated by macrophage colony-stimulating factor.

In vitro assays often evaluate the efficacy of c-Fms-IN-9 by measuring its ability to reduce phosphorylation levels in cell lines expressing c-Fms .

Mechanism of Action

Process and Data

The mechanism of action for c-Fms-IN-9 involves:

  1. Competitive Inhibition: The compound competes with ATP for binding at the active site of the c-Fms receptor.
  2. Downstream Signaling Interruption: Inhibition leads to decreased activation of downstream signaling pathways involved in monocyte differentiation and macrophage activation.
  3. Physiological Effects: This results in reduced inflammatory responses associated with conditions like rheumatoid arthritis, where excessive macrophage activity contributes to tissue damage.

Studies have shown that inhibiting c-Fms can lead to decreased osteoclastogenesis and reduced bone resorption, highlighting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of c-Fms-IN-9 would typically include:

  • Molecular Weight: Specific values would depend on its exact structure but are generally within a range suitable for small molecule inhibitors (e.g., 300-600 g/mol).
  • Solubility: Solubility profiles are crucial for bioavailability; modifications may be made during synthesis to enhance this property.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; thus, stability studies are often conducted during development.

These properties can significantly influence pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

c-Fms-IN-9 has potential applications in various fields:

  1. Cancer Research: Its ability to inhibit macrophage activity may be leveraged in cancer therapies where tumor-associated macrophages promote tumor growth.
  2. Autoimmune Diseases: Targeting c-Fms can help manage conditions like rheumatoid arthritis by reducing inflammation.
  3. Bone Disorders: Given its role in osteoclast differentiation, it may also find use in treating osteoporosis or other bone resorption disorders.

Research continues to explore these applications, aiming to validate the therapeutic potential of c-Fms inhibitors like c-Fms-IN-9 .

Introduction to c-Fms-IN-9 as a Targeted Therapeutic Agent

Role of c-FMS/CSF-1R Signaling in Disease Pathogenesis

The c-FMS/CSF-1R receptor is a single-pass transmembrane tyrosine kinase encoded by the CSF1R gene on chromosome 5q32. Its extracellular region comprises five immunoglobulin-like domains (D1-D5) that facilitate binding to primary ligands CSF-1 and interleukin-34 (IL-34). Intracellularly, the receptor contains a juxtamembrane domain and a split kinase domain that initiates downstream signaling upon dimerization and autophosphorylation [9]. This structural configuration enables the receptor to activate multiple proliferative and survival pathways, including phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and phospholipase C-gamma (PLCγ) cascades. In physiological contexts, CSF-1R signaling maintains tissue-resident macrophage populations and regulates osteoclast differentiation [9]. However, pathological overexpression or constitutive activation occurs across diverse disease states.

In oncology, CSF-1R overexpression correlates with poor prognosis in breast carcinoma, glioblastoma, and hepatocellular carcinoma. Tumor cells and stromal elements secrete CSF-1, establishing paracrine loops that recruit tumor-associated macrophages (TAMs). These TAMs predominantly exhibit an M2-polarized phenotype characterized by expression of CD163, CD206, and arginase-1. M2 macrophages secrete immunosuppressive factors (IL-10, TGF-β), pro-angiogenic molecules (VEGF, PDGF), and extracellular matrix-remodeling enzymes (matrix metalloproteinases), collectively fostering immune evasion, neovascularization, and metastatic dissemination [3] [6]. In glioblastoma models, CSF-1R inhibition reduces TAM infiltration by 70% and synergizes with immune checkpoint blockade [6].

Beyond oncology, CSF-1R signaling contributes to neurodegenerative and autoimmune disorders. In progressive multiple sclerosis, CSF-1 and CSF-1R transcripts are significantly elevated in demyelinating lesions compared to normal-appearing white matter. Activated microglia—CNS-resident macrophages dependent on CSF-1R signaling—proliferate excessively (Ki67+), adopt a pro-inflammatory phenotype, and drive axonal damage through reactive oxygen species and cytokine production (TNF-α, IL-1β) [1]. Experimental autoimmune encephalomyelitis studies confirm that CSF-1R inhibition attenuates microglial activation, reduces demyelination, and improves neurological function [1].

Table 1: Pathological Consequences of CSF-1R Signaling Dysregulation

Disease CategoryMechanism of PathogenesisKey Cellular Effects
Solid Tumors (e.g., Breast, Glioma)Paracrine CSF-1 secretion by tumor cellsRecruitment of M2-polarized TAMs; Immunosuppression; Angiogenesis
Chronic Neuroinflammation (e.g., Progressive MS)Autocrine microglial CSF-1/CSF-1R activationMicroglial proliferation; Pro-inflammatory cytokine release; Demyelination
Rheumatoid ArthritisSynovial fluid CSF-1 elevationOsteoclast differentiation; Joint erosion; Macrophage-mediated inflammation
Fibrotic Disorders (e.g., Pulmonary Fibrosis)Alveolar macrophage CSF-1R overexpressionM2 polarization; Extracellular matrix deposition; Tissue remodeling

Rationale for Targeting c-FMS in Oncological and Immunological Contexts

Targeting CSF-1R represents a multipronged therapeutic strategy that disrupts protumorigenic signaling while reprogramming the immune microenvironment. The primary rationale centers on reversing macrophage-mediated immunosuppression. TAMs inhibit cytotoxic T-lymphocyte (CTL) function through immune checkpoint ligand expression (PD-L1, B7-H4), arginine metabolism via arginase-1, and recruitment of regulatory T cells (Tregs) through CCL22 secretion [6]. Preclinical data demonstrate that CSF-1R inhibition depletes M2-like TAMs by 40–60% and reprograms remaining macrophages toward an M1-like phenotype expressing MHC class II, CD80, and inducible nitric oxide synthase (iNOS) [5] [6]. This shift correlates with increased CD8+ T-cell infiltration and interferon-gamma (IFNγ) production, creating a permissive environment for immune-mediated tumor clearance.

The second rationale involves disrupting supportive tumor niches. CSF-1R signaling promotes the formation of "vascular niche" macrophages that express Tie2 and VEGF-A, directly facilitating tumor angiogenesis. Additionally, metastatic breast cancer cells secrete CSF-1 to recruit macrophages that produce epidermal growth factor (EGF), establishing a paracrine loop where tumor cells migrate toward EGF while macrophages migrate toward CSF-1. Inhibiting CSF-1R abrogates this co-migration, reducing metastasis by >80% in murine models [6].

c-Fms-IN-9 exhibits specific properties that optimize these mechanisms. As a thieno[3,2-d]pyrimidine derivative, it achieves subnanomolar potency against unphosphorylated c-FMS (IC50 < 0.01 μM) with selectivity over closely related kinases like c-KIT (IC50 = 0.1–1 μM) [5]. This selectivity minimizes off-target effects on mast cells and hematopoietic progenitors, which rely on c-KIT signaling. Furthermore, its ability to inhibit unphosphorylated CSF-1R suggests activity against ligand-independent receptor activation, a feature observed in some therapy-resistant tumors.

Combination approaches magnify therapeutic potential. CSF-1R inhibition synergizes with PD-1/PD-L1 blockade by counteracting TAM-mediated T-cell exhaustion. In pancreatic adenocarcinoma models, c-Fms-IN-9 analogues combined with anti-PD-1 increase CXCL9/10-expressing macrophages by 3.5-fold, recruiting CXCR3+ CD8+ T cells into tumor islets [4]. Similarly, coupling CSF-1R inhibition with radiotherapy enhances abscopal effects by repolarizing macrophages toward an immunostimulatory phenotype that presents tumor antigens and secretes pro-inflammatory cytokines (IL-12, TNF-α) [3].

Table 2: Therapeutic Mechanisms of c-FMS Inhibition in Disease Contexts

Therapeutic MechanismOncological ImpactImmunological Impact
M2-like TAM DepletionReduces immunosuppression, angiogenesis, and matrix remodelingDiminishes IL-10, TGF-β, and arginase-1 production
Macrophage RepolarizationPromotes antigen presentation and T-cell primingIncreases MHC-II, CD80, IL-12, and iNOS expression
Chemokine Axis ModulationDisrupts CXCL12-mediated metastatic nichesEnhances CXCL9/10-dependent CD8+ T-cell recruitment
Osteoclast InhibitionPrevents lytic bone destruction in metastasesReduces RANKL-mediated osteoclastogenesis

Position of c-Fms-IN-9 Among Small-Molecule Kinase Inhibitors

c-Fms-IN-9 occupies a distinctive niche within the CSF-1R inhibitor landscape due to its chemical structure, selectivity profile, and mechanism of action. It is classified as a type II kinase inhibitor, binding the inactive ("DFG-out") conformation of CSF-1R with high specificity. This contrasts with type I inhibitors (e.g., BLZ945, DC72116) that target the active ATP-bound conformation and exhibit broader off-target interactions [5] [8]. The thieno[3,2-d]pyrimidine core of c-Fms-IN-9 facilitates hydrogen bonding with Cys666 in the hinge region and hydrophobic interactions within the allosteric pocket, conferring exceptional affinity for unphosphorylated CSF-1R [5]. Patent data (WO2014145023A1) confirm its 100-fold selectivity over VEGFR2 and PDGFRβ, minimizing risks of hypertension and edema associated with multi-kinase angiogenesis inhibitors [5].

Clinically evaluated CSF-1R inhibitors demonstrate variable pharmacologic limitations. Pexidartinib (PLX3397), approved for tenosynovial giant cell tumor, inhibits c-KIT and FLT3, causing hair depigmentation and hematologic toxicity. Similarly, cabiralizumab (FPA008) exhibits poor blood-brain barrier penetration, restricting utility in gliomas [5]. c-Fms-IN-9’s brain penetrance remains uncharacterized, but its physicochemical properties (molecular weight <500 Da, moderate lipophilicity) suggest potential CNS accessibility. Among investigational agents, c-Fms-IN-9’s subnanomolar IC50 against unphosphorylated CSF-1R (<0.01 μM) exceeds the potency of edicotinib (JNJ-40346527, IC50=0.1–1 μM) and vimseltinib (DCC-3014, IC50<0.01 μM for CSF-1R but 0.1–1 μM for c-KIT) [5].

The compound’s differentiation extends to functional outcomes. Unlike depleting agents (e.g., sCSF1Rinh, BLZ945), which reduce microglial densities by >70%, c-Fms-IN-9 may permit homeostatic macrophage functions by modulating activation without complete ablation [1] [5]. This partial inhibition could preserve immunostimulatory macrophages that produce CXCL9, a chemokine essential for recruiting stem-like CD8+ T cells during anti-PD-1 therapy [4].

Properties

Product Name

c-Fms-IN-9

IUPAC Name

5-tert-butyl-2-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-4H-1,2,4-triazol-3-one

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H23N7O2/c1-13-17(30-15-8-9-22-16(10-15)14-11-23-27(5)12-14)6-7-18(24-13)28-20(29)25-19(26-28)21(2,3)4/h6-12H,1-5H3,(H,25,26,29)

InChI Key

DKZTVZFTPXVEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2C(=O)NC(=N2)C(C)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.